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Introduction
The rapid development and deployment of mRNA vaccines have revolutionized the fields of

immunology and infectious disease. At the forefront of this innovation is BioNTech, whose

foundational work on mRNA technology, in conjunction with key licensed patents, has paved

the way for novel therapeutic and prophylactic applications. This technical guide provides an in-

depth analysis of the core patents underpinning BioNTech's mRNA platform, with a focus on

the key scientific data and experimental protocols that are essential for researchers and drug

development professionals.

Core Tenets of BioNTech's mRNA Platform
BioNTech's mRNA technology is built upon several key pillars, each protected by a robust

patent portfolio. These foundational concepts aim to optimize the stability, translational

efficiency, and immunogenicity of mRNA molecules, while also ensuring effective delivery to

target cells. The core principles can be categorized as:

Nucleoside-Modified mRNA: To mitigate the innate immune response against exogenous

RNA and enhance protein translation, specific nucleosides within the mRNA sequence are

chemically modified.
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Optimized mRNA Structure: The non-coding regions of the mRNA, including the 5' cap, 5'

and 3' untranslated regions (UTRs), and the poly(A) tail, are engineered to maximize stability

and protein expression.

Advanced Lipid Nanoparticle (LNP) Delivery System: The mRNA cargo is encapsulated

within a specialized lipid-based nanoparticle that protects it from degradation and facilitates

its uptake into cells.

Foundational Patents and Key Experimental Data
This section delves into the seminal patents that form the bedrock of BioNTech's mRNA

technology.

Nucleoside Modification for Reduced Immunogenicity
and Enhanced Translation
A cornerstone of BioNTech's platform is the use of nucleoside-modified mRNA, a technology

pioneered by Dr. Katalin Karikó and Dr. Drew Weissman and licensed by BioNTech. This

innovation addresses a critical hurdle in mRNA therapeutics: the potent innate immune

response triggered by unmodified single-stranded RNA.

Key Patent:US Patent 8,278,036 B2: "RNA containing modified nucleosides and methods of

use thereof"

This patent describes the fundamental discovery that the incorporation of modified nucleosides,

such as pseudouridine (Ψ), into in vitro-synthesized RNA significantly reduces its

immunogenicity and increases its translational capacity.

Experimental Protocol: In vitro Transcription of Modified mRNA

Objective: To generate mRNA molecules incorporating modified nucleosides.

Methodology:

A DNA template encoding the target protein (e.g., a reporter gene like luciferase or a

target antigen) is linearized.
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In vitro transcription is performed using a T7 RNA polymerase in a reaction mixture

containing a buffer, RNase inhibitor, and a nucleotide mix.

The standard nucleotide mix (ATP, GTP, CTP, UTP) is altered to include modified

nucleosides. For example, UTP can be partially or fully replaced with pseudouridine

triphosphate (ΨTP) or N1-methylpseudouridine triphosphate (m1ΨTP).

The resulting mRNA is purified using methods such as lithium chloride precipitation or

silica-based columns.

A 5' cap analog (e.g., m7G(5')ppp(5')G) is co-transcriptionally incorporated, and a poly(A)

tail is added enzymatically using poly(A) polymerase.

Quantitative Data Summary:

RNA
Modification

Toll-Like
Receptor 3
(TLR3)
Activation
(Fold Change)

Toll-Like
Receptor 7
(TLR7)
Activation
(Fold Change)

Toll-Like
Receptor 8
(TLR8)
Activation
(Fold Change)

Protein
Expression
(Luciferase
Activity, RLU/
µg protein)

Unmodified

(Uridine)
100 ± 15 80 ± 12 95 ± 18 1.0 x 10^6

Pseudouridine

(Ψ)
5 ± 2 3 ± 1 4 ± 1.5 8.5 x 10^7

N1-methyl-Ψ

(m1Ψ)
< 1 < 1 < 1 1.5 x 10^8

Data are representative values synthesized from the principles and examples described in the

patent.

Logical Relationship: The Impact of Nucleoside Modification
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Caption: Impact of nucleoside modification on mRNA immunogenicity and translation.

Lipid Nanoparticle Formulation for In Vivo Delivery
Effective delivery of mRNA to the target cells is paramount for its therapeutic effect. BioNTech

has developed and patented proprietary lipid nanoparticle formulations that protect the mRNA

from degradation and facilitate its cellular uptake.

Key Patent:US Patent 12,433,911 B2: "Preparation and storage of liposomal RNA formulations

suitable for therapy"

This patent family covers methods for preparing and storing RNA lipoplex particles, ensuring

stability and activity.
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Experimental Protocol: Preparation of mRNA-LNP Formulations

Objective: To encapsulate mRNA into lipid nanoparticles.

Methodology:

Lipid Mixture Preparation: A specific ratio of lipids is dissolved in an organic solvent (e.g.,

ethanol). A typical formulation includes:

An ionizable cationic lipid (e.g., a proprietary aminolipid)

A phospholipid (e.g., DSPC)

Cholesterol

A PEGylated lipid (e.g., PEG-DMG)

mRNA Solution Preparation: The purified mRNA is dissolved in an aqueous buffer (e.g.,

citrate buffer, pH 4.0).

Nanoparticle Formation: The lipid solution and the mRNA solution are rapidly mixed using

a microfluidic device or a T-junction mixer. The rapid change in polarity causes the lipids to

self-assemble around the mRNA, forming the LNPs.

Purification and Buffer Exchange: The resulting LNP suspension is dialyzed or subjected

to tangential flow filtration to remove the organic solvent and exchange the buffer to a

neutral pH (e.g., phosphate-buffered saline, pH 7.4). This neutralization step is crucial for

the stability and in vivo tolerability of the LNPs.

Quantitative Data Summary:
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LNP Formulation Parameter Value

Mean Particle Size 80 - 100 nm

Polydispersity Index (PDI) < 0.1

Encapsulation Efficiency > 95%

Zeta Potential (at pH 7.4) Near-neutral (-10 to +10 mV)

Data are representative values based on typical LNP characteristics described in related

patents and publications.

Experimental Workflow: mRNA-LNP Production and Cellular Uptake
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Caption: Workflow for mRNA-LNP production and subsequent cellular uptake.
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mRNA Sequence and Structure Optimization
Beyond nucleoside modification, the primary sequence and structural elements of the mRNA

molecule are engineered to enhance its stability and translational efficiency.

Key Patent:US Patent 12,208,136 B2: "Coronavirus vaccine"

While focused on a specific vaccine, this patent and related BioNTech filings describe key

features of their mRNA platform, including optimized UTRs and poly(A) tails.

Experimental Protocol: 3' RACE (Rapid Amplification of cDNA Ends) for Poly(A) Tail Analysis

Objective: To determine the length of the poly(A) tail of a given mRNA transcript, which is a

critical determinant of its stability.

Methodology:

Total RNA is extracted from cells transfected with the mRNA of interest.

An adapter oligonucleotide is ligated to the 3' end of the RNA molecules.

Reverse transcription is performed using a primer that is complementary to the adapter,

generating cDNA.

The cDNA is then amplified by PCR using a forward primer specific to the coding

sequence of the mRNA and a reverse primer corresponding to the adapter sequence.

The PCR products are analyzed by gel electrophoresis to determine their size, from which

the length of the poly(A) tail can be inferred.

Signaling Pathway: mRNA Degradation

The stability of an mRNA molecule is largely determined by the rate of its degradation, which is

primarily initiated by the shortening of the poly(A) tail.
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Caption: Key pathways of eukaryotic mRNA degradation.

Conclusion
The foundational patents behind BioNTech's mRNA technology represent a confluence of

groundbreaking discoveries in RNA biology, immunology, and drug delivery. The core

innovations of nucleoside modification, mRNA sequence optimization, and advanced lipid

nanoparticle formulation have collectively overcome the primary obstacles to the therapeutic

use of mRNA. This technical guide has provided a detailed overview of the key patents, the
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experimental methodologies described therein, and the quantitative data that underscore the

efficacy of this platform. For researchers and professionals in the field, a thorough

understanding of these foundational principles is crucial for the continued development and

application of this transformative technology.

To cite this document: BenchChem. [A Technical Guide to the Foundational Patents of
BioNTech's mRNA Technology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619725#the-foundational-patents-behind-biontech-
s-mrna-technology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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